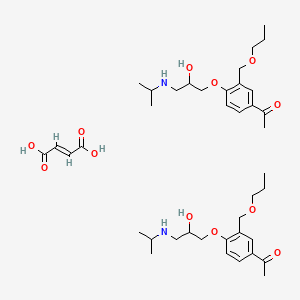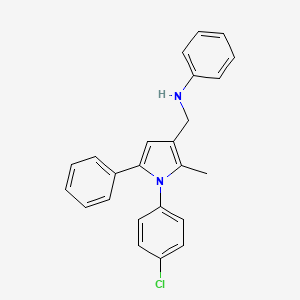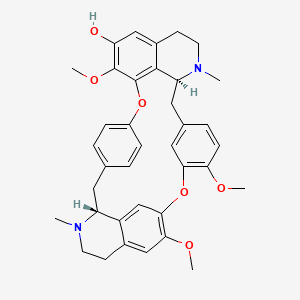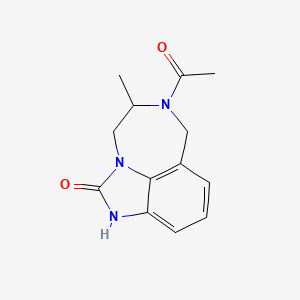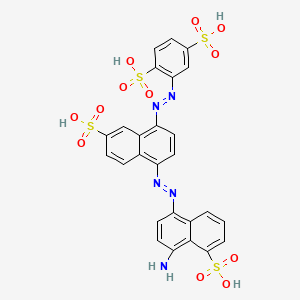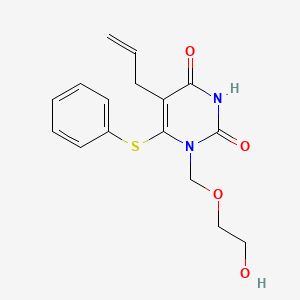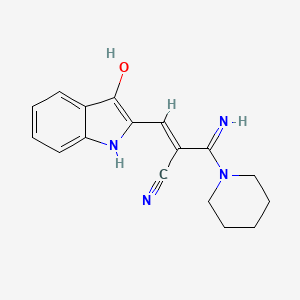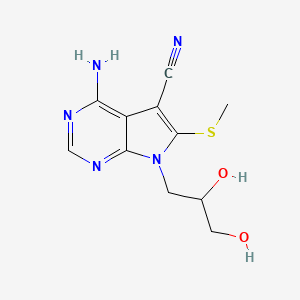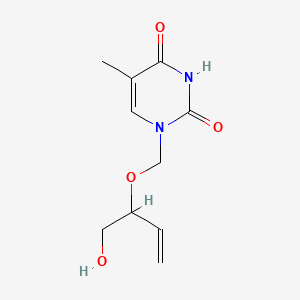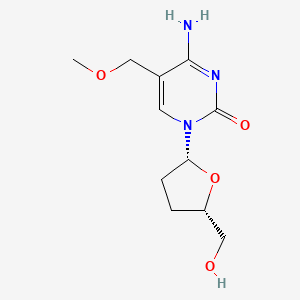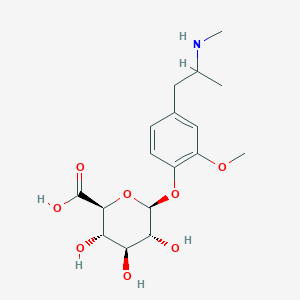![molecular formula C19H32ClNO B12784204 Substanz NR. 336 [German] CAS No. 102433-86-3](/img/structure/B12784204.png)
Substanz NR. 336 [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substanz NR. 336: , also known as methyltrioctylammonium chloride, is a quaternary ammonium salt. It is commonly used as a phase transfer catalyst and metal extraction reagent. This compound is a colorless viscous liquid with a chemical formula of C25H54ClN and a molar mass of 404.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Substanz NR. 336 is synthesized through the quaternization of trioctylamine with methyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by washing with water and drying over anhydrous sodium sulfate .
Industrial Production Methods: : Industrially, Substanz NR. 336 is produced in large-scale reactors where trioctylamine and methyl chloride are reacted under controlled conditions. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete conversion. The final product is then separated and purified using distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: : Substanz NR. 336 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products Formed: : The major products formed from these reactions include various substituted ammonium salts, oxides, and reduced compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Substanz NR. 336 is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield .
Biology: : In biological research, it is used for the extraction and purification of biomolecules. Its ability to form stable complexes with various ions makes it useful in separating and analyzing biological samples .
Medicine: : Substanz NR. 336 is used in the formulation of certain pharmaceuticals where it acts as a stabilizing agent. It helps in maintaining the stability and efficacy of the active ingredients .
Industry: : In industrial applications, it is used for the extraction of metals from ores and waste streams. It is also used in wastewater treatment to remove heavy metals and other contaminants .
Wirkmechanismus
Mechanism of Action: : Substanz NR. 336 exerts its effects by acting as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases, thereby enhancing the reaction rate. It forms stable complexes with various ions, which are then transferred to the desired phase for further reaction .
Molecular Targets and Pathways: : The primary molecular targets of Substanz NR. 336 are ions and polar molecules. It interacts with these targets through ionic and hydrogen bonding interactions, facilitating their transfer between phases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Substanz NR. 336 is similar to other quaternary ammonium salts such as methyltricaprylylammonium chloride and tricaprylmethylammonium chloride. it is unique in its ability to form stable complexes with a wide range of ions and its high efficiency as a phase transfer catalyst .
List of Similar Compounds
- Methyltricaprylylammonium chloride
- Tricaprylmethylammonium chloride
- Methyltridecylammonium chloride
Eigenschaften
CAS-Nummer |
102433-86-3 |
|---|---|
Molekularformel |
C19H32ClNO |
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
2-[cyclohexyl(phenyl)methoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI-Schlüssel |
UMKSDBOIGVOQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(C1CCCCC1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


